molecular formula C8H14N2O B3350008 (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one CAS No. 248914-21-8

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Cat. No.: B3350008
CAS No.: 248914-21-8
M. Wt: 154.21 g/mol
InChI Key: CSBUPKXPDSKABE-ZETCQYMHSA-N
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Description

Significance of Fused Heterocycles in Academic Investigations

Fused heterocyclic compounds are organic molecules that contain two or more rings fused together, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in These structures are of immense interest in organic and medicinal chemistry because their complex, polycyclic frameworks offer enhanced chemical stability, distinct electronic properties, and versatile reactivity. ias.ac.in

The fusion of heterocyclic rings often results in a rigid, planar structure that can interact with high specificity and potency with biological targets, making them highly valued in drug discovery. airo.co.inias.ac.in Consequently, fused heterocycles exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties. airo.co.in Their structural features are integral to numerous pharmaceuticals. ias.ac.inresearchgate.net Beyond medicine, the unique electronic and optical properties of fused heterocycles make them attractive for applications in material science, including the design of organic semiconductors, photovoltaic devices, and catalysts. ias.ac.in The ability to modify these compounds through a range of chemical reactions allows researchers to fine-tune their characteristics, driving continued advancements in both basic and applied chemistry. airo.co.inias.ac.in

Research Context of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

The pyrido[1,2-a]pyrazinone scaffold is a specific type of fused N-heterocycle characterized by a bridgehead nitrogen atom, a structural feature that imparts distinct physicochemical properties. rsc.org While the pyrido[1,2-a]pyrazinone core itself is a subject of study, significant research has also been conducted on structurally related scaffolds, such as pyrazino[1,2-a]indoles and pyrido[1,2-a]pyrimidines, which have demonstrated a wide array of pharmacological activities. nih.govresearchgate.net For example, derivatives of pyrazino[1,2-a]indol-1-ones have been investigated for anticancer, anti-infectious, and anti-allergenic properties. nih.gov Similarly, a class of related hexahydropyrazino[1,2-a]pyrazine compounds has been described as inhibitors of Toll-like receptors (TLR7, 8, and 9), with potential applications in treating autoimmune diseases. nih.gov

This compound is a specific chiral molecule within this class. Its fundamental chemical properties are summarized in the table below.

Table 1: Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC8H14N2O cymitquimica.com
Molecular Weight154.21 g/mol cymitquimica.com
PurityMin. 95% cymitquimica.com

The stereochemistry of such scaffolds is often crucial for their biological function. Research on related compounds has demonstrated that different enantiomers can have significantly different biological efficacies. nih.gov In one study of a pyrazino[1,2-a]indol-1-one derivative investigated as a dengue virus inhibitor, the (3S)-enantiomer was found to be up to 50 times more effective than the (3R)-enantiomer, highlighting the importance of chirality. nih.gov Given this context, this compound is primarily utilized in chemical research as a chiral building block for the synthesis of more complex, enantiomerically pure molecules.

Table 2: Investigated Biological Activities of Related Fused Heterocyclic Scaffolds
ScaffoldInvestigated Biological ActivityReference
Pyrazino[1,2-a]indol-1-onesAnticancer, Anti-infectious, Anti-allergenic nih.gov
Pyrido[1,2-a]pyrimidinesAntidepressant, Anticancer, Anti-inflammatory researchgate.net
Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-onesHuman A3 adenosine (B11128) receptor antagonists ebi.ac.uknih.gov
Hexahydro-1H-Pyrazino[1,2-a]pyrazinesTLR7, TLR8, and TLR9 inhibitors for autoimmune diseases nih.gov
Hexahydropyrazino[1,2-d]pyrido[3,2-b] airo.co.inzenodo.orgoxazinesPARP7 inhibitors for anti-tumor applications nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9aS)-1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CC(=O)NC[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of S Hexahydro 1h Pyrido 1,2 a Pyrazin 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. kpfu.ruresearchgate.net For derivatives of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, ¹H and ¹³C NMR are fundamental in confirming the bicyclic ring system and the relative positions of substituents.

Detailed conformational analysis is often achieved through dynamic NMR studies and two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). kpfu.ruresearchgate.net These techniques help in assigning all proton and carbon signals unambiguously. researchgate.netnih.gov

A critical aspect of NMR analysis for these chiral compounds is the determination of stereochemistry and the preferred conformation of the fused ring system. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly valuable. columbia.eduucl.ac.uk The NOE effect is observed between protons that are close in space (typically < 5 Å), regardless of through-bond connectivity. ucl.ac.ukwikipedia.org By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to deduce spatial proximities and thus determine the relative stereochemistry and conformational preferences of the molecule. ucl.ac.ukwikipedia.org For instance, octahydro-2H-pyrido[1,2-a]pyrazines have been shown to preferentially adopt a trans-fused ring conformation. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrido[1,2-a]pyrazine Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity J (Hz) Assignment
Derivative A ¹H 9.03 s - Pyrazine-H
¹H 8.32-8.30 d - Pyrazine-H
¹H 3.08 s - NH
¹H 1.09 s - t-butyl
¹³C 147.21-116.30 - - Aromatic C
¹³C 57.0 - - Quaternary C
¹³C 30.0 - - CH₃
Derivative B ¹H 8.74 s - Pyrazine-H
¹H 9.92 bs - NH (amide)
¹H 2.57 s - CH₃ (acetyl)
¹H 2.47 s - CH₃ (acetyl)
¹³C 171.5 - - C=O (acetyl)
¹³C 168.3 - - C=O (acetyl)
¹³C 166.4 - - C=O (amide)

Note: Data is illustrative and compiled from various pyrazine (B50134) derivatives. nih.gov 's' denotes singlet, 'd' denotes doublet, 'bs' denotes broad singlet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org For this compound and its derivatives, the IR spectrum provides key information, particularly regarding the lactam functionality.

The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). The position of this band is sensitive to ring strain. For a six-membered ring lactam (δ-lactam), this absorption typically appears around 1650 cm⁻¹. libretexts.orglibretexts.org Other important absorptions include the N-H stretching vibration (if present) in the region of 3200-3600 cm⁻¹ and C-H stretching vibrations from aliphatic groups between 3000 and 2850 cm⁻¹. udel.edu The presence of other functional groups in derivatives will give rise to their own characteristic absorption bands, for example, a C=O stretch for an additional ester group may appear around 1762 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Pyrido[1,2-a]pyrazin-3-one Derivatives

Functional Group Vibration Type Typical Frequency Range (cm⁻¹) Intensity
Amide (Lactam) C=O Stretch 1650-1690 Strong
Amine/Amide N-H Stretch 3200-3600 Medium-Broad
Aliphatic C-H Stretch 2850-3000 Medium-Strong
Ester C=O Stretch ~1760 Strong
Aromatic Ring C=C Stretch ~1600, ~1500 Medium-Weak

Note: Frequencies are approximate and can vary based on the specific molecular structure and environment. nih.govlibretexts.orgudel.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized compounds and for separating isomers. mdpi.com For chiral molecules like this compound, chiral HPLC is indispensable for separating enantiomers and determining enantiomeric excess (ee). nih.gov

The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. mdpi.comnih.gov The choice of mobile phase (eluent), which can be a normal-phase solvent like hexane/isopropanol or a polar organic mode like ethanol (B145695) or acetonitrile, significantly impacts the resolution of the enantiomers. nih.gov Factors such as flow rate and column temperature are also optimized to achieve baseline separation, where the resolution value (Rs) between adjacent peaks is greater than 1.5. mdpi.com This technique is crucial for monitoring stereoselective syntheses and for providing enantiomerically pure compounds for further studies. nih.gov

Table 3: Illustrative HPLC Parameters for Chiral Separation of Pyrido[1,2-a]pyrazine Analogs

Parameter Condition 1 Condition 2
Column (CSP) Lux cellulose-2 Lux amylose-2
Mobile Phase Polar Organic (Acetonitrile/Methanol) Normal Phase (Hexane/Ethanol)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 40 °C 25 °C
Detection UV at 254 nm UV at 254 nm

| Typical Resolution (Rs) | > 1.5 | > 2.0 |

Note: These parameters are examples and require optimization for specific derivatives. nih.govmdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR can determine relative stereochemistry, X-ray crystallography provides the unambiguous, absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the bond lengths and angles within the molecule. spast.org

For derivatives of this compound, a crystal structure analysis would definitively confirm the (S) configuration at the stereocenter and provide detailed information about the conformation of the bicyclic ring system in the solid state. universiteitleiden.nl It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. spast.org The resulting structural data, including unit cell dimensions and space group, serves as the ultimate proof of structure. spast.orgresearchgate.net

Table 4: Example Crystallographic Data for a Fused Heterocyclic System

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.948(3) Å, b = 8.833(3) Å, c = 11.420(3) Å
α = 90°, β = 102.682(4)°, γ = 90°
Molecules per Unit Cell (Z) 4

| Refinement Method | Full-matrix least-squares on F² |

Note: Data is representative of a small organic molecule and illustrates the type of information obtained. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample. rsc.orgresearchgate.net For novel derivatives of this compound, elemental analysis is a crucial final step in the characterization process, complementing spectroscopic data to confirm the compound's identity and composition. mdpi.com

Table 5: Elemental Analysis Data for a Representative Formula C₈H₁₄N₂O

Element Theoretical % Experimental %
Carbon (C) 62.31 62.25
Hydrogen (H) 9.15 9.20

| Nitrogen (N) | 18.17 | 18.10 |

Note: The molecular formula corresponds to the parent compound this compound. cymitquimica.com Experimental values are hypothetical examples demonstrating good agreement.

Mechanistic Investigations and Biological Interactions of S Hexahydro 1h Pyrido 1,2 a Pyrazin 3 2h One

Elucidation of Biological Mechanisms of Action

The biological activities of derivatives containing the hexahydropyrido[1,2-a]pyrazine and similar pyrido-pyrazine cores are primarily attributed to their ability to interact with the active sites of various enzymes. The specific stereochemistry and substitutions on this scaffold play a crucial role in determining the potency and selectivity of these interactions.

Enzyme Inhibition Studies

Research into derivatives of the pyrido[1,2-a]pyrazine and related structures has revealed inhibitory activity against a range of enzymes implicated in various diseases. These studies provide insights into the potential, yet unconfirmed, activities of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one.

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. The inhibition of this enzyme is a therapeutic strategy to prevent or ameliorate these complications. A series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been designed and synthesized as aldose reductase inhibitors. Many of these compounds exhibited potent and selective inhibition of aldose reductase. For instance, the compound 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid was identified as a highly active inhibitor with an IC50 value of 0.023 µM nih.gov.

Table 1: Aldose Reductase Inhibitory Activity of Selected Pyrido[3,2-b]pyrazin-3(4H)-one Derivatives

Compound IC50 (µM) against Aldose Reductase
2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid 0.023

This table is based on data for structurally related compounds, not this compound.

PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation, making it a target for cancer therapy. A novel series of substituted pyrido[3,2-d]-1,2,3-triazines were designed as PIM-1 inhibitors. Several of these derivatives showed potent in vitro inhibitory activities against PIM-1 kinase. Specifically, compounds 6b, 6h, and 6m demonstrated significant PIM-1 inhibition with IC50 values of 0.69, 0.60, and 0.80 μM, respectively nih.gov.

Table 2: PIM-1 Kinase Inhibitory Activity of Selected Pyrido[3,2-d]-1,2,3-triazine Derivatives

Compound IC50 (µM) against PIM-1 Kinase
6b 0.69
6h 0.60

This table is based on data for structurally related compounds, not this compound.

PARP enzymes are involved in DNA repair and have become important targets in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. Pyridazine-containing compounds have been identified as potent PARP1 inhibitors ekb.egresearchgate.net. A library of 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives was developed and identified as PARP inhibitors. Among these, compounds 15a and 15b showed selective activity against PARP-1 over PARP-2 nih.gov.

Table 3: PARP-1 Inhibitory Activity of Selected Pyrrolo[1,2-b]pyridazine Derivatives

Compound PARP-1 Inhibition Selectivity over PARP-2
15a Potent ~29-fold

This table is based on data for structurally related compounds, not this compound.

DNA gyrase is a bacterial enzyme essential for DNA replication, making it a target for antibacterial agents. The substitution of a lipophilic group on the N-4 piperazine (B1678402) of ciprofloxacin (B1669076), a known DNA gyrase inhibitor, has been shown to enhance its antibacterial activity nih.gov. Certain ciprofloxacin hybrids with a 1,2,4-triazole-5(4H)-thione moiety at the N-4 position of the piperazine ring exhibited remarkable in vitro antibacterial activity, which is attributed to the inhibition of bacterial DNA gyrase nih.gov.

Dihydrofolate reductase (DHFR) is another crucial enzyme in both prokaryotes and eukaryotes, involved in the synthesis of nucleic acids and amino acids. Phenyl piperidine (B6355638) and phenyl piperazine derivatives have been shown to target the active site of Plasmodium falciparum DHFR (PfDHFR) nih.gov. Fragment-based screening identified several 4-phenyl-piperazines as inhibitors of PfDHFR, with IC50 values in the micromolar range nih.gov.

Table 4: Enzyme Inhibitory Activity of Related Piperazine Derivatives

Compound Class Target Enzyme Representative IC50 Values
Ciprofloxacin Hybrids DNA Gyrase 0.231 µM to 7.592 µM nih.gov

This table is based on data for structurally related compounds, not this compound.

Acetylcholinesterase inhibitors are used in the symptomatic treatment of Alzheimer's disease. A series of pyrido[2,3-b]pyrazines have been synthesized and evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) was identified as a potent dual inhibitor of AChE and BChE with IC50 values of 0.466 ± 0.121 μM and 1.89 ± 0.05 μM, respectively nih.gov. Furthermore, 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) was found to be a selective inhibitor of AChE with an IC50 value of 0.899 ± 0.10 μM nih.gov.

Table 5: Cholinesterase Inhibitory Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound IC50 (µM) against AChE IC50 (µM) against BChE
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) 0.466 ± 0.121 1.89 ± 0.05

This table is based on data for structurally related compounds, not this compound.

Receptor Binding and Modulation Studies

Research into the broader class of novel hexahydro-1H-pyrazino[1,2-a]pyrazines has identified them as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9. nih.gov TLRs are a family of pattern recognition receptors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov Specifically, endosomal TLRs 7, 8, and 9 are responsible for detecting nucleic acids from viruses and bacteria. nih.gov The aberrant sensing of nucleic acids by these TLRs is considered a key factor in a wide range of autoimmune and autoinflammatory diseases. nih.gov Consequently, compounds based on the hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold have been investigated as potential therapeutic agents for autoimmune conditions like systemic lupus erythematosus by targeting and inhibiting these specific TLRs. nih.gov

Cellular Pathway Modulation (e.g., Signal Transduction, Gene Expression)

The interaction of hexahydropyrido[1,2-a]pyrazine analogs with cellular pathways is multifaceted, extending from immune modulation to the regulation of cancer cell fate. As inhibitors of TLRs 7, 8, and 9, these compounds can modulate immune signaling pathways, representing a therapeutic strategy for autoimmune diseases where these pathways are overactive. nih.gov

In the context of oncology, a closely related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl) (PPDHMP), has been shown to modulate pathways critical to cancer cell survival and proliferation. nih.gov Studies have demonstrated that PPDHMP can arrest the cell cycle at the G1 phase. nih.govresearchgate.net This is achieved through the down-regulation of key cell cycle proteins, including cyclin-D1 and cyclin-dependent kinase (CDK-2). nih.govresearchgate.net Furthermore, this compound induces apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The apoptotic pathway is triggered via the activation of caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov This process is also associated with the down-regulation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. nih.govresearchgate.net

Molecular Docking and Computational Chemistry for Target Interactions

Molecular docking and computational studies provide valuable insights into the binding modes and potential molecular targets of bioactive compounds. For Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a close structural analog, molecular docking studies have been performed to understand its interaction with potential antifungal targets. rsc.org

One such study investigated the interaction of this compound with a modeled short-chain dehydrogenase/reductase (SDR) protein, FOXG_00472, from the plant pathogen Fusarium oxysporum. rsc.org The results indicated a strong binding affinity, with the docked complex exhibiting a docking score of -6.593 kcal/mol and a glide energy of -29.139 kcal/mol. rsc.org The analysis of the ligand-protein complex at the atomic level revealed specific interactions within the active site of the SDR protein, suggesting a potential mechanism for its antifungal activity. rsc.org Such computational approaches are crucial for identifying and validating biological targets and for guiding the rational design of more potent derivatives.

In Vitro Biological Activity Profiling

Anticancer Activities in Cell Lines (e.g., MCF-7, HeLa, A549, HepG2)

Analogs of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Specifically, the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl) (PPDHMP) exhibited potent in vitro anticancer effects against human lung carcinoma (A549) and human cervical cancer (HeLa) cells in a dose-dependent manner. nih.govresearchgate.net Treatment of these cells with PPDHMP resulted in classic morphological changes associated with apoptosis, such as nuclear condensation and cell shrinkage. nih.gov

Furthermore, derivatives built on the pyrrolo[1,2-a]pyrazine (B1600676) core have shown efficacy against breast cancer cells (MCF-7). nih.govresearchgate.net One such derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, was found to significantly inhibit the viability of MCF-7 cells. nih.gov These findings highlight the potential of this chemical scaffold as a basis for the development of new anticancer agents. nih.gov

Compound AnalogCell LineActivity (IC₅₀)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl) (PPDHMP)A549 (Lung)19.94 ± 1.23 µg/ml nih.govresearchgate.net
HeLa (Cervical)16.73 ± 1.78 µg/ml nih.govresearchgate.net
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromideMCF-7 (Breast)1.95 ± 0.04 µM nih.gov

Antimicrobial Spectrum (Antibacterial and Antifungal Efficacy)

The hexahydropyrido[1,2-a]pyrazine scaffold and its analogs are present in natural products exhibiting a broad spectrum of antimicrobial activities. The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, isolated from the marine bacterium Bacillus tequilensis, showed a potent inhibitory effect against multidrug-resistant Staphylococcus aureus. Another analog, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. researchgate.net Crude extracts containing Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one from Streptomyces atratus also demonstrated promising antifungal activity against Sclerotinia sclerotiorum and Penicillium commune. researchgate.net

Compound/AnalogOrganismActivityReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Multidrug-resistant Staphylococcus aureusMIC: 15 ± 0.172 mg/L nih.gov
Multidrug-resistant Staphylococcus aureusMBC: 20 ± 0.072 mg/L nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-Sclerotium bataticolaEffective antifungal agent researchgate.net
Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one (in extract)Sclerotinia sclerotiorumPromising antifungal effect researchgate.net
Penicillium communePromising antifungal effect researchgate.net
Compound AnalogAntioxidant AssayActivity (IC₅₀)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-DPPH Radical Scavenging15.025 µg/mL researchgate.net
H₂O₂ Scavenging23.73 µg/mL researchgate.net
Nitric Oxide Scavenging41.70 µg/mL researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-DPPH Radical Scavenging72.48±0.32% inhibition at 500 µg/mL
Nitric Oxide Radical Scavenging73.03±1.02% inhibition at 500 µg/mL

In Vivo Preclinical Evaluation (Non-Human Models)

Assessment of Antihypertensive Effects

There are no published in vivo studies that assess the antihypertensive effects of this compound in any non-human models of hypertension. Research into structurally related compounds with different core ring systems, such as certain octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles, has shown some activity in this area, but this cannot be extrapolated to the specific compound .

Evaluation in Neuropathic Pain Models

Scientific literature lacks any specific evaluation of this compound in established in vivo models of neuropathic pain. While numerous animal models exist to study the mechanisms of neuropathic pain and to test new therapeutic agents, this particular compound does not appear to have been subjected to such testing in any published research.

Immunomodulatory Potential

The immunomodulatory potential of this compound has not been investigated in any in vivo preclinical models according to available data. While broader classes of related heterocyclic compounds have been explored for effects on the immune system, no specific findings are available for this compound.

Structure Activity Relationship Sar Studies and Ligand Design for Pyrido 1,2 a Pyrazinones

Identification of Key Pharmacophoric Elements

The pyrido[1,2-a]pyrazinone scaffold serves as a rigid framework that orients substituents in a specific three-dimensional arrangement, which is crucial for interacting with biological targets. X-ray crystallography and molecular modeling studies of related compounds have identified several key pharmacophoric elements essential for activity. kent.ac.uknih.gov

A critical feature is the bicyclic ring system itself, which provides a defined shape for insertion into binding pockets. The presence of a hydrogen bond acceptor, typically the carbonyl oxygen of the pyrazinone ring, is a common interaction point. Additionally, a lipophilic pocket-filling group is often required for potent activity. In many analogs, this is an aryl or cycloalkyl group. kent.ac.uk The stereochemistry of the scaffold, particularly at the 9aS-position in the hexahydro variant, is also a determinant of biological activity, influencing how the molecule fits into a chiral binding site. researchgate.net Another key element is a region that allows for substitution pointing towards the solvent-exposed area of a binding site, which can be modified to improve physicochemical properties without losing potency. kent.ac.uk

Impact of Substituent Modifications on Biological Activity

Systematic modifications of substituents on the pyrido[1,2-a]pyrazinone core have provided detailed insights into the SAR of this class of compounds. Changes at different positions on the scaffold can dramatically affect potency and selectivity.

For instance, in a series of related amino-substituted pyrido[3,2b]pyrazinones developed as PDE5 inhibitors, modifications at the R1 and R2 positions were explored extensively. kent.ac.uk The R1 substituent was found to interact with a lipophilic pocket in the enzyme's active site. kent.ac.uk

Table 1: Impact of R1 Substituent on PDE5 Inhibition

Compound Entry R1 Group PDE5 IC50 (nM) Selectivity vs. PDE6 Selectivity vs. PDE11
15 Cyclohexyl Potent >100-fold >100-fold
20 Ethoxyisopropyl Modest - -
21 Ethoxyethyl Modest - -

As shown in Table 1, a saturated cyclohexyl ring at the R1 position led to potent analogs with good selectivity. kent.ac.uk When R1 was an alkyl ether, the chain length was critical; extending the chain from ethoxyethyl to ethoxypropyl resulted in a nearly six-fold improvement in activity. kent.ac.uk

Modifications to the aryl group (Ar) also influenced activity and selectivity. While PDE5 potency was relatively unaffected by many aryl groups, selectivity could be negatively impacted. A 4-methoxypyridyl group was found to be optimal for PDE5 potency in one series. kent.ac.uk

Table 2: Impact of Aryl Substituent on PDE5 Inhibition (R1 = Cyclohexyl)

Compound Entry Aryl Group PDE5 IC50 (nM)
27 4-methoxypyridyl Sub-nanomolar
28 4-methoxypyridyl Sub-nanomolar

These findings underscore the sensitivity of the biological activity to even minor structural changes on the pyrido[1,2-a]pyrazinone scaffold.

Conformational Effects on Ligand-Target Binding

The three-dimensional conformation of the hexahydropyrido[1,2-a]pyrazinone ring system is a critical factor in its interaction with biological targets. The fused bicyclic structure restricts the number of available conformations, but subtle changes in ring puckering and substituent orientation can have a significant impact on binding affinity. researchgate.net

The preferential adoption of a trans-fused ring conformation has been observed in related octahydropyrido[1,2-a]pyrazines, which influences the spatial orientation of substituents and their ability to engage in key binding interactions. rsc.org

Bioisosteric Replacements in Pyrido[1,2-a]pyrazinone Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties. In the context of the pyrido[1,2-a]pyrazinone scaffold, this strategy has been applied through "scaffold hopping," where the core bicyclic system is replaced with a different but structurally related heterocycle. nih.govchimia.ch

For example, in the development of PDE5 inhibitors, a quinolin-4-one lead was initially identified. kent.ac.uk Due to concerns about the drug-ability of this scaffold, it was replaced with related 6,6-fused ring systems, including 2-quinolones and ultimately the more favorable amino-pyrido[3,2b]pyrazinone. kent.ac.uk This scaffold hopping approach maintained the key binding interactions while improving properties like lipophilicity and synthetic accessibility. kent.ac.uk

Similarly, a bioisosteric replacement strategy was central to the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. nih.gov By evaluating a variety of mesoionic bicyclic ring scaffolds, researchers were able to fine-tune the insecticidal activity of the compound class. nih.gov This demonstrates that the core pyrido[1,2-a]pyrazinone structure can be viewed as one of several potential scaffolds capable of presenting the necessary pharmacophoric elements in the correct orientation.

Computational Approaches to SAR

Computational chemistry plays a vital role in elucidating the SAR of pyrido[1,2-a]pyrazinone derivatives and in guiding the design of new analogs. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are frequently employed.

Molecular docking is used to predict the binding mode of ligands within a target's active site. For instance, docking studies of pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors revealed that molecular rigidity could hinder the formation of a desired binding interaction, guiding the design of more flexible analogs. nih.gov Docking can also help to rationalize observed SAR; for example, by showing how different substituents occupy specific sub-pockets within the binding site. nih.govnih.gov

MD simulations provide a more dynamic picture of the ligand-target complex, offering insights into the stability of binding modes and the specific interactions responsible for affinity. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sciforum.net For a series of amino-substituted pyrido[3,2-b]pyrazinones, 3D-QSAR models were developed to understand the structural requirements for PDE5 inhibition. researchgate.net These models can highlight the importance of steric, electrostatic, and hydrophobic fields, providing a quantitative framework for predicting the activity of novel, unsynthesized compounds. researchgate.netsciforum.net

Theoretical and Computational Chemistry for S Hexahydro 1h Pyrido 1,2 a Pyrazin 3 2h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the electronic structure of molecules. wikipedia.org For (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, such calculations can predict its geometry, molecular orbital energies, and spectroscopic properties.

Detailed Research Findings: Studies on analogous bicyclic nitrogen-containing heterocyclic systems have successfully used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to analyze molecular structures and electronic properties. researchgate.net This level of theory can provide detailed information on bond lengths, bond angles, and the distribution of electron density. researchgate.net For the target molecule, these calculations would likely reveal the precise three-dimensional arrangement of atoms and the localization of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Quantum-chemical methods are also used to calculate the enthalpy of formation and optimized structural parameters. superfri.org The analysis of frontier molecular orbitals (FMOs), electron affinity, and ionization potential helps predict the stability and reactivity of the molecule. researchgate.net Furthermore, theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) spectroscopy data to confirm the structure. researchgate.netsuperfri.org

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyTypical Calculated Value/DescriptorSignificance
HOMO EnergyCalculated in eVIndicates electron-donating ability; region of nucleophilic reactivity.
LUMO EnergyCalculated in eVIndicates electron-accepting ability; region of electrophilic reactivity.
HOMO-LUMO GapCalculated in eVRelates to chemical reactivity and kinetic stability.
Dipole MomentCalculated in DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Vibrational FrequenciesCalculated in cm-1Correlates with IR spectra for structural confirmation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, which contains a bicyclic ring system, MD simulations are invaluable for exploring its conformational landscape.

Detailed Research Findings: Conformational analysis of related octahydropyrido[1,2-a]pyrazine derivatives has been performed using techniques like NMR spectroscopy, which reveals the equilibrium distributions of different conformers. rsc.orgresearchgate.net These studies indicate that such systems preferentially adopt a trans-fused ring conformation. rsc.org MD simulations can complement these experimental findings by providing a dynamic picture of the conformational transitions. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable low-energy conformations and the energy barriers between them. mdpi.com Classical force fields such as GAFF, CHARMM, and OPLS are commonly used to model the interactions between atoms in organic molecules during these simulations. rsc.org The simulations can reveal dynamic processes such as ring puckering and the orientation of substituents. rsc.org

Table 2: Parameters from Molecular Dynamics Simulations for Conformational Analysis
ParameterDescriptionInsight Provided
Potential Energy SurfaceA map of the molecule's energy as a function of its geometry.Identifies stable conformers (energy minima) and transition states between them.
Dihedral Angle DistributionThe probability distribution of key torsion angles over the simulation time.Reveals preferred ring conformations (e.g., chair, boat) and the flexibility of the structure.
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of superimposed conformations.Indicates the stability of the molecule's conformation over time. nih.gov
Solvent EffectsAnalysis of how the solvent influences conformational preferences.Determines the most likely conformation in a biological environment. mdpi.com

Reaction Mechanism Studies through DFT

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. rsc.org It can be used to map out the entire energy profile of a reaction pathway, including reactants, intermediates, transition states, and products. nih.gov For the synthesis of this compound, DFT can provide critical insights into the feasibility and selectivity of synthetic routes.

Detailed Research Findings: The synthesis of related hydrogenated pyrido[1,2-a]pyrazin-1-ones has been proposed to occur through a cascade reaction involving a Michael addition followed by intramolecular transamidation. researchgate.net DFT calculations can be employed to model this proposed mechanism in detail. By calculating the free energy barriers for each elementary step, researchers can identify the rate-determining step and understand the factors that control the reaction's outcome. nih.gov Mechanistic studies on the formation of other heterocyclic systems, like spiropyrazolines, have utilized DFT to explain the observed regioselectivity by analyzing the electronic structure of the reactants and the stability of the transition states. mdpi.com Such an approach could be applied to understand the stereoselectivity in the synthesis of the (S)-enantiomer of the target compound.

Table 3: Outputs of DFT Studies on Reaction Mechanisms
Computational OutputDescriptionApplication to Synthesis
Optimized GeometriesThe lowest energy structures of reactants, intermediates, transition states, and products.Visualizes the structural changes that occur throughout the reaction. mdpi.com
Activation Energy (ΔG‡)The free energy difference between the reactants and the transition state.Determines the kinetic feasibility and rate of each reaction step. nih.gov
Reaction Energy (ΔGr)The free energy difference between the products and the reactants.Indicates the thermodynamic favorability of the overall reaction.
Imaginary FrequenciesVibrational modes with negative frequency values.Confirms the identity of a calculated structure as a true transition state. rsc.org

In Silico ADMET Prediction for Preclinical Drug Discovery

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use computational algorithms to estimate these properties based on the molecule's structure. mdpi.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken. atmiyauni.ac.in

Detailed Research Findings: For novel heterocyclic compounds with therapeutic potential, in silico ADMET studies are routinely performed. nih.govresearchgate.net These analyses typically evaluate compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. amazonaws.com Key parameters predicted include aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like cytochrome P450), and various toxicity endpoints (e.g., carcinogenicity, cytotoxicity). atmiyauni.ac.inamazonaws.com Given that novel hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives have been investigated for treating autoimmune diseases, applying ADMET prediction to this compound is a critical step in evaluating its potential as a therapeutic agent. nih.gov

Table 4: Key Parameters in In Silico ADMET Prediction
CategoryParameterImportance in Drug Discovery
AbsorptionGastrointestinal (GI) AbsorptionPredicts how well the compound is absorbed from the gut into the bloodstream. amazonaws.com
Aqueous SolubilityAffects absorption and formulation; low solubility can hinder bioavailability. universiteitleiden.nl
DistributionBlood-Brain Barrier (BBB) PenetrationCrucial for drugs targeting the central nervous system (CNS). mdpi.com
Plasma Protein BindingAffects the amount of free drug available to exert its therapeutic effect.
MetabolismCytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
ExcretionTotal ClearanceEstimates the rate at which the drug is eliminated from the body.
ToxicityCarcinogenicityPredicts the potential to cause cancer. amazonaws.com
hERG InhibitionAssesses the risk of cardiac toxicity.

Future Directions and Research Gaps in S Hexahydro 1h Pyrido 1,2 a Pyrazin 3 2h One Research

Exploration of Underexplored Synthetic Avenues (e.g., Photochemical, Electrochemical Transformations)

The majority of current synthetic routes towards the hexahydropyrido[1,2-a]pyrazine core rely on traditional thermal methods. The exploration of modern synthetic techniques such as photochemical and electrochemical transformations represents a significant opportunity for innovation. These methods offer potential for novel reactivity, improved sustainability, and access to unique chemical space.

Electrochemical synthesis, which utilizes electrons as traceless reagents, could provide a more environmentally friendly and controlled approach to modifying the core scaffold. mdpi.com For instance, electrochemical C-H bond functionalization could enable direct modification of the pyrido[1,2-a]pyrazin-3(2H)-one skeleton, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. mdpi.com Research into the electro-oxidative C-H selenylation of related nitrogen-containing heterocycles like pyrido[1,2-a]pyrimidin-4-ones has demonstrated the feasibility of such approaches. mdpi.com Future work could focus on adapting these electrochemical methods to achieve regioselective alkylation, arylation, or the introduction of other functional groups onto the (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one scaffold.

Similarly, photochemical methods could unlock unique reaction pathways that are inaccessible through thermal means. Photo-redox catalysis, for example, could be employed for late-stage functionalization, allowing for the rapid diversification of advanced intermediates. Exploring formal cycloaddition reactions under electrochemical or photochemical conditions could also lead to the construction of novel, complex polycyclic systems built upon the hexahydropyrido[1,2-a]pyrazine core. researchgate.net

Development of Novel Enantioselective Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective enantioselective synthetic methods is crucial. While syntheses of the (S)-enantiomer of hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one exist, there is a continuous need for more robust, scalable, and versatile methodologies.

Future research should focus on the development of novel catalytic asymmetric strategies. The advent of organocatalysis, for example, has significantly expanded the toolbox for creating chiral molecules and could be applied to this system. rsc.orgscilit.com The design of new chiral catalysts—be they metal-based, organocatalysts, or enzymes—could lead to improved enantioselectivity and yield. Furthermore, developing asymmetric routes that establish the chiral center early in the synthesis from simple, achiral precursors would be highly valuable. Methodologies such as asymmetric hydrogenation, cyclization, or cycloaddition reactions could be explored to construct the chiral core in a single, stereocontrolled step. rsc.orgmdpi.com

A summary of potential enantioselective approaches is presented below:

MethodologyPotential AdvantageResearch Focus
Asymmetric OrganocatalysisAvoids transition metals, often milder conditions.Design of novel chiral amine or phosphoric acid catalysts for cyclization steps.
Transition-Metal CatalysisHigh turnover numbers and reactivity.Development of chiral ligands for rhodium or iridium-catalyzed asymmetric hydrogenations.
BiocatalysisHigh enantioselectivity and sustainability.Enzyme screening (e.g., imine reductases, transaminases) for kinetic resolution or asymmetric synthesis.
Chiral Pool SynthesisUtilizes readily available chiral starting materials.Identifying novel and efficient routes from chiral amino acids or other natural products.

Diversification of Biological Targets and Pathways

Derivatives of the hexahydropyrazino[1,2-a]pyrazine scaffold have shown activity against several important biological targets. Notably, they have been developed as inhibitors of Toll-like receptors (TLR7, TLR8, and TLR9) for treating autoimmune diseases, as PARP7 inhibitors for oncology, and as ligands for serotonin (B10506) receptors (5-HT1A, 5-HT2A). nih.govnih.govnih.gov This proven bioactivity suggests that the scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple, distinct target classes.

However, the full biological potential of this scaffold is likely yet to be realized. A significant research gap exists in the systematic exploration of its activity against other target families. Future research should aim to diversify the biological targets and pathways investigated.

Initial efforts could focus on related targets. For example, since derivatives inhibit certain TLRs, screening against other members of the TLR family or other pattern recognition receptors could be fruitful. nih.gov Similarly, given the activity against PARP7, evaluating optimized compounds against other members of the PARP enzyme family is a logical next step. nih.gov

Broader screening campaigns against diverse panels of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and other enzymes, could uncover entirely new therapeutic applications. The structural rigidity and three-dimensional nature of the bicyclic core make it an attractive starting point for designing inhibitors of protein-protein interactions.

Integration of Advanced Artificial Intelligence in Ligand Design

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the design-make-test-analyze cycle, leading to the faster identification of more promising drug candidates. For the this compound scaffold, AI can play a pivotal role in several areas.

Molecular docking studies have already been used to understand how related compounds bind to their targets, such as the adenosine (B11128) A3 receptor. nih.gov Future work can build upon this by using more advanced computational techniques. For instance, generative AI models can be trained on known active molecules to design novel derivatives of the core scaffold with optimized properties. These models can explore a vast chemical space to propose new structures with predicted high potency and selectivity.

AI ApplicationObjectivePotential Impact
Generative ModelsDesign novel derivatives with desired properties.Rapid exploration of new chemical space and identification of patentable matter.
Predictive ADME-TForecast pharmacokinetic and safety profiles.Reduce late-stage failures and prioritize resources on the most promising compounds.
Quantitative Structure-Activity Relationship (QSAR)Model the relationship between chemical structure and biological activity.Guide medicinal chemistry efforts to enhance potency and selectivity.
Virtual ScreeningIdentify potential new biological targets for the scaffold.Repurpose the scaffold for new therapeutic indications.

Q & A

Q. What are the key synthetic routes for (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves intramolecular cyclization of amino ester or amino ketone precursors. For example:

  • Cyclization via reductive amination : A precursor like an α,β-unsaturated amino ester undergoes cyclization using LiAlH₄ or NaBH₄ to form the fused pyrido-pyrazinone scaffold .
  • Microwave-assisted reactions : Microwave irradiation (1–2 hours in acetic acid) enhances regioselectivity and reduces reaction time for cascade Michael addition-intramolecular cyclization steps .

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–25°C) improve selectivity during oxidation with H₂O₂ or mCPBA .
  • Solvent selection : Dichloromethane (DCM) or ethanol minimizes side reactions during nucleophilic substitutions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for functionalization .

Q. Comparative Reaction Conditions :

Reaction TypeReagents/ConditionsYieldKey Reference
Reductive cyclizationLiAlH₄, THF, 0°C → 25°C60–75%
OxidationmCPBA, DCM, 25°C80–85%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/water, 80°C65–70%

Q. How can spectroscopic techniques confirm the stereochemical purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the fused ring system and stereochemistry. Peaks for NH protons (~δ 3.5–4.5 ppm) and carbonyl carbons (~δ 170–175 ppm) are critical .
    • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons, confirming the (S)-configuration .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., molecular ion at m/z 140.18 for C₇H₁₂N₂O) ensures molecular formula accuracy .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane:isopropanol) .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound’s anticancer applications?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption. For example, low micromolar IC₅₀ values in vitro may not translate in vivo due to rapid clearance .
  • Tumor Model Selection : Use patient-derived xenografts (PDX) instead of immortalized cell lines to better mimic human pathophysiology .
  • Prodrug Design : Modify the carbonyl group (e.g., ester prodrugs) to enhance solubility and target tissue accumulation .

Q. How can computational modeling predict interactions with neurobiological targets in Alzheimer’s disease?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Simulate binding to acetylcholinesterase (AChE) or β-amyloid plaques. Key interactions include hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify persistent binding modes .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at C3) with neuroprotective activity using Random Forest or SVM algorithms .

Q. What experimental approaches validate functional group contributions to antihypertensive activity via SAR studies?

Methodological Answer:

  • Stepwise Functionalization :
    • Modify the pyrazinone ring : Introduce methyl groups at C2/C6 to assess steric effects on vasodilation .
    • Oxidation to N-oxides : Test if N-oxide derivatives (synthesized via H₂O₂) enhance nitric oxide release in aortic ring assays .
  • Biological Assays :
    • In vitro : Measure Ca²⁺ channel blockade in vascular smooth muscle cells (VSMCs) using fluorescence probes (e.g., Fluo-4) .
    • In vivo : Administer derivatives (1–10 mg/kg, IV) in hypertensive rat models; correlate structural changes with systolic/diastolic pressure reductions .

Q. How do microwave-assisted reactions improve regioselectivity in functionalizing this compound?

Methodological Answer:

  • Mechanism : Microwave irradiation accelerates kinetic control, favoring transition states for regioselective Michael additions. For example, aryl groups selectively add to the α-position of the carbonyl .
  • Protocol :
    • React alkyl (3-oxopiperazin-2-ylidene)acetates with N-arylitaconimides in acetic acid under microwave (150°C, 1–2 hours) .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via flash chromatography .

Data Contradiction Analysis Example :
Issue : Conflicting reports on antimicrobial efficacy (Gram-positive vs. Gram-negative bacteria).
Resolution :

  • Re-evaluate MIC assays : Use standardized CLSI protocols with fresh bacterial inoculum.
  • Check compound stability : HPLC analysis post-incubation identifies degradation products that may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.